molecular formula C14H15NO3S B5792711 N-(3-methoxyphenyl)-1-phenylmethanesulfonamide

N-(3-methoxyphenyl)-1-phenylmethanesulfonamide

Cat. No.: B5792711
M. Wt: 277.34 g/mol
InChI Key: HZMBMABCEFFOCJ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1-phenylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a methoxy group attached to a phenyl ring, which is further connected to a sulfonamide group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-1-phenylmethanesulfonamide typically involves the reaction of 3-methoxyaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-methoxyaniline+benzenesulfonyl chlorideThis compound+HCl\text{3-methoxyaniline} + \text{benzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-methoxyaniline+benzenesulfonyl chloride→this compound+HCl

The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-(3-hydroxyphenyl)-1-phenylmethanesulfonamide.

    Reduction: Formation of N-(3-methoxyphenyl)-1-phenylmethanamine.

    Substitution: Formation of N-(3-halophenyl)-1-phenylmethanesulfonamide.

Scientific Research Applications

N-(3-methoxyphenyl)-1-phenylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its sulfonamide moiety, which is known for its therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for the growth and replication of microorganisms. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-1-phenylmethanesulfonamide
  • N-(3-hydroxyphenyl)-1-phenylmethanesulfonamide
  • N-(3-chlorophenyl)-1-phenylmethanesulfonamide

Uniqueness

N-(3-methoxyphenyl)-1-phenylmethanesulfonamide is unique due to the presence of the methoxy group at the meta position on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

N-(3-methoxyphenyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-18-14-9-5-8-13(10-14)15-19(16,17)11-12-6-3-2-4-7-12/h2-10,15H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMBMABCEFFOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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